4-(3-Chloropropoxy)-3-methoxybenzaldehyde
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-(3-chloropropoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGULLHQDRWGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151719-92-5 | |
| Record name | 4-(3-CHLOROPROPOXY)-M-ANISALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 3 Chloropropoxy 3 Methoxybenzaldehyde
Etherification-Based Synthetic Approaches
The most common route to synthesize 4-(3-Chloropropoxy)-3-methoxybenzaldehyde involves the formation of an ether linkage at the hydroxyl group of a phenolic precursor. The Williamson ether synthesis is a cornerstone of this approach. jk-sci.com This method relies on the reaction of an alkoxide with a primary alkyl halide. chem-station.com
Alkylation of Phenolic Precursors
The synthesis of this compound typically starts from 4-hydroxy-3-methoxybenzaldehyde, commonly known as vanillin (B372448). The phenolic hydroxyl group of vanillin is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkylating agent, in this case, a molecule containing a 3-chloropropyl group. A common alkylating agent for this purpose is 1-bromo-3-chloropropane (B140262).
A similar synthesis has been reported for a related compound, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. In this procedure, 4-hydroxy-3-methoxybenzaldehyde was reacted with 1-(bromomethyl)-4-nitrobenzene in anhydrous acetonitrile (B52724) using pyridine (B92270) as a base. The mixture was refluxed for 24 hours, and after workup, the desired product was obtained in a 74% yield. nih.gov
Another analogous Williamson ether synthesis involves the preparation of 4-propoxybenzaldehyde. In this reaction, 4-hydroxybenzaldehyde (B117250) is reacted with 1-bromopropane (B46711) in the presence of potassium carbonate as the base and diethyl ether as the solvent. The mixture is stirred at 80-85 °C for 24 hours. ukm.my
Table 1: Examples of Williamson Ether Synthesis for Vanillin Derivatives
| Phenolic Precursor | Alkylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-hydroxy-3-methoxybenzaldehyde | 1-(bromomethyl)-4-nitrobenzene | Pyridine | Acetonitrile | Reflux, 24 h | 74 | nih.gov |
| 4-hydroxybenzaldehyde | 1-bromopropane | K₂CO₃ | Diethyl ether | 80-85 °C, 24 h | Not specified | ukm.my |
Optimization of Reaction Conditions and Yield Enhancement
To maximize the yield of this compound and minimize side reactions, several reaction parameters can be optimized. The choice of base is critical; strong bases like sodium hydride (NaH) or potassium hydride (KH) can be used to ensure complete deprotonation of the phenolic hydroxyl group. jk-sci.com However, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are also effective, particularly for aryl ethers. jk-sci.com
The solvent plays a significant role in the reaction rate and outcome. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the base, leaving the anion more nucleophilic and available to react. jk-sci.comchem-station.com The use of these solvents can also help to minimize dehydrohalogenation, a potential side reaction with alkyl halides. jk-sci.com
Phase-transfer catalysis (PTC) is a powerful technique to enhance the rate and yield of Williamson ether synthesis, especially when dealing with reactants that are soluble in different phases (e.g., an aqueous base and an organic substrate). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile (phenoxide) from the aqueous phase to the organic phase where the alkylating agent resides. This technique can lead to higher yields and milder reaction conditions. crdeepjournal.org For instance, the methylation of a vanillin derivative has been successfully carried out at room temperature using phase-transfer catalysis, achieving a high yield of 96%. mdma.ch
Alternative Synthetic Pathways and Mechanistic Considerations
While the Williamson ether synthesis is the most direct route, alternative methodologies can be explored. These often focus on improving reaction efficiency and environmental friendliness.
Microwave-assisted organic synthesis (MAOS) has emerged as a promising alternative to conventional heating. chemicaljournals.comnih.gov Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in some cases, can be performed under solvent-free conditions. chemicaljournals.comacademie-sciences.fr This is due to the efficient and rapid heating of the reaction mixture by microwaves. chemicaljournals.com The synthesis of various heterocyclic compounds and other organic molecules has been successfully achieved with improved yields using microwave assistance. nih.gov
Ultrasound-assisted synthesis is another non-conventional energy source that can accelerate chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov The combined use of microwaves and ultrasound (SMUI technology) has also been explored to optimize reaction conditions further. nih.gov
Mechanistically, the etherification of vanillin with 1-bromo-3-chloropropane follows the SN2 pathway. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of vanillin by a base, creating a phenoxide anion. This phenoxide, being a potent nucleophile, then attacks the carbon atom bearing the bromine atom in 1-bromo-3-chloropropane. Bromine is a better leaving group than chlorine, so the nucleophilic attack preferentially occurs at the C-Br bond. The reaction proceeds via a backside attack, leading to the inversion of configuration at the electrophilic carbon and the formation of the desired ether linkage. The competing E2 elimination reaction is a potential side reaction, especially with sterically hindered alkyl halides, but is less likely with a primary alkyl halide like 1-bromo-3-chloropropane. chem-station.com
Integration of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound, several green chemistry principles can be applied.
The use of microwave and ultrasound irradiation, as mentioned in the alternative pathways, aligns with the green chemistry principle of using alternative energy sources to reduce energy consumption and reaction times. chemicaljournals.comnih.govwiley-vch.de Solvent-free reactions, often facilitated by microwave heating, are particularly environmentally benign as they eliminate the need for potentially toxic and volatile organic solvents. academie-sciences.fr
When solvents are necessary, the selection of greener alternatives is crucial. Traditional solvents like DMF and DMSO, while effective, have environmental and health concerns. Green solvent selection guides can aid in choosing more sustainable options. researchgate.net The use of water as a solvent, where possible, is highly desirable from a green chemistry perspective. nih.gov
The application of phase-transfer catalysis can also be considered a green approach as it can lead to the use of less hazardous reagents (e.g., aqueous NaOH instead of NaH) and milder reaction conditions, thereby reducing energy consumption and waste generation. crdeepjournal.org
Derivatization and Structural Modification Strategies
Synthesis of Complex Conjugates and Hybrid Molecules
The inherent reactivity of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde makes it an ideal building block for constructing larger, multi-component molecules. Its distinct functional groups—the aldehyde and the chloroalkyl chain—can be addressed selectively or in concert to conjugate it with other complex structures.
The aldehyde group of this compound is readily employed in condensation reactions to build curcuminoid structures. Curcuminoids are characterized by two aromatic rings linked by a β-diketone moiety. nih.gov The synthesis typically involves a base-catalyzed aldol (B89426) condensation between the benzaldehyde (B42025) derivative and a ketone, such as 2,4-pentanedione (acetylacetone).
In this reaction, this compound would provide the substituted aryl groups at the ends of the curcuminoid scaffold. The resulting molecule combines the structural features of the parent benzaldehyde with the classic curcumin (B1669340) framework. The presence of the chloropropoxy chain offers a unique advantage, providing a site for further post-synthesis modification, which is not present in naturally occurring curcumin. unc.eduuwb.edu.pl This allows for the attachment of other molecules or functional groups to potentially modulate the compound's properties.
Table 1: Representative Curcuminoid Synthesis Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
|---|
The development of hybrid molecules that merge steroidal backbones with other pharmacophores is a strategy to create compounds with novel biological activities. uea.ac.uk The 3-chloropropoxy group of this compound serves as an effective linker for covalent attachment to steroidal frameworks. Steroids, such as cholesterol or bile acid derivatives, often possess hydroxyl groups that can act as nucleophiles. nih.gov
The aldehyde functionality is pivotal in the construction of quinazoline (B50416) heterocycles. Quinazolines are bicyclic aromatic compounds that are prevalent in many biologically active molecules. nih.govresearchgate.net One common synthetic route involves the reaction of an appropriately substituted anthranilamide or 2-aminobenzonitrile (B23959) with an aldehyde.
Specifically, derivatives of this compound can be used to construct the quinazoline ring system. For example, research has demonstrated the synthesis of 4-amino-quinazoline compounds starting from N'-[5-(3-chloropropoxy)-2-cyano-4-methoxyphen-yl]-N,N-dimethylformamidine, which undergoes cyclization and etheration reactions. asianpubs.org The chloropropoxy group is carried through the synthesis, yielding quinazoline derivatives functionalized with this versatile side chain. These derivatives can then be further elaborated by reacting the terminal chloride with various nucleophiles. asianpubs.org
Table 2: Example of Synthesized Quinazoline Derivatives
| Starting Material Fragment | Key Reaction | Resulting Compound Type |
|---|
The aldehyde group is a versatile precursor for a multitude of other heterocyclic systems through condensation chemistry. researchgate.net By reacting this compound with various binucleophiles, a diverse range of heterocyclic rings can be synthesized.
Schiff Bases and Hydrazones: Simple condensation with primary amines or hydrazines yields imines (Schiff bases) or hydrazones, respectively. These reactions are often the first step in more complex multi-component reactions to build larger heterocyclic systems like pyrazoles or pyrazolines. researchgate.netresearchgate.net
Chalcones: Base-catalyzed condensation with acetophenones produces chalcones, which are α,β-unsaturated ketones. orientjchem.org These compounds are important intermediates in the synthesis of flavonoids and other related heterocyclic structures.
Pyrimidines and Thiazoles: The aldehyde can participate in reactions like the Biginelli reaction or Hantzsch thiazole (B1198619) synthesis, with appropriate reaction partners, to form dihydropyrimidones or thiazole rings.
Diversification of the Propoxy Chain and Aromatic Substituents
Beyond using the core structure to build larger molecules, significant effort is dedicated to modifying the existing substituents on the this compound scaffold.
The 3-chloropropoxy chain is a primary target for modification. The terminal chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of:
Amines, to introduce basic centers or link to other molecules.
Azides, which can then be used in "click" chemistry reactions (e.g., Huisgen cycloaddition) to form triazoles.
Thiols and alcohols, to form thioethers and ethers, respectively.
Other halides, such as bromide, which can offer different reactivity. A related compound, 4-(3-bromopropoxy)-3-methoxybenzaldehyde, is also used synthetically. nih.gov
The aromatic substituents can also be varied to study their electronic and steric effects. While the title compound has a methoxy (B1213986) group at the 3-position and the chloropropoxy group at the 4-position, analogues can be synthesized with different substitution patterns. Examples include:
Altering the alkoxy groups, such as using an ethoxy group instead of a methoxy group (e.g., 4-ethoxy-3-methoxybenzaldehyde). nih.gov
Introducing other substituents onto the aromatic ring, such as additional halides (e.g., 4-chloro-3-methoxybenzaldehyde). nih.gov
Modifying the position of the substituents, for example, producing the isomer 3-(3-chloropropoxy)-4-methoxybenzaldehyde. uni.lu
These modifications allow for the fine-tuning of the molecule's properties, which is a cornerstone of rational drug design and materials science.
Studies on Structure-Reactivity Relationships in Derivatives
The relationship between the chemical structure of a molecule and its reactivity is a fundamental concept in organic chemistry. For derivatives of this compound, understanding these relationships is crucial for predicting their behavior in chemical reactions and for designing new molecules with specific properties. Structure-reactivity studies typically involve systematic modifications of the parent molecule and quantitative analysis of the resulting changes in reaction rates or equilibrium constants. While specific, comprehensive studies on the structure-reactivity of a wide range of this compound derivatives are not extensively documented in publicly available literature, the principles governing their reactivity can be inferred from studies on analogous substituted benzaldehydes and related aromatic compounds.
The reactivity of derivatives of this compound is primarily influenced by the electronic and steric effects of substituents. These effects can be introduced at several positions: on the aromatic ring, at the aldehyde functional group, or by modifying the 3-chloropropoxy side chain.
Electronic Effects on the Aldehyde Group Reactivity
The aldehyde group is an electrophilic center and its reactivity towards nucleophiles is a key chemical characteristic. The rate of nucleophilic attack on the carbonyl carbon is highly sensitive to the electronic properties of the substituents on the benzaldehyde ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and slow down the reaction.
Consider a hypothetical series of derivatives where a substituent 'X' is introduced at the 5-position of the aromatic ring. The effect of this substituent on the rate of a typical nucleophilic addition reaction, such as the formation of a cyanohydrin, can be predicted.
Table 1: Predicted Relative Rates of Cyanohydrin Formation for 5-Substituted Derivatives of this compound
| Substituent (X) at 5-position | Hammett Sigma (σp) Value of X | Predicted Relative Rate (k_rel) |
| -NO₂ | 0.78 | > 1 (Increased) |
| -CN | 0.66 | > 1 (Increased) |
| -Br | 0.23 | > 1 (Slightly Increased) |
| -H | 0.00 | 1 (Reference) |
| -CH₃ | -0.17 | < 1 (Decreased) |
| -OCH₃ | -0.27 | < 1 (Decreased) |
| -NH₂ | -0.66 | < 1 (Significantly Decreased) |
This relationship can often be quantified using the Hammett equation, which relates the reaction rate constant (k) for a series of reactions with substituted aromatic compounds to the substituent constant (σ) and the reaction constant (ρ):
log(k/k₀) = ρσ
where k₀ is the rate constant for the unsubstituted compound. A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups. For nucleophilic additions to the aldehyde group, ρ is typically positive.
Steric Effects on Reactivity
Steric hindrance can also play a significant role in the reactivity of these derivatives. Bulky substituents placed near the aldehyde group (e.g., at the 2- or 6-positions) can impede the approach of a nucleophile, thereby decreasing the reaction rate. For instance, introducing a large alkyl group at the 2-position would be expected to significantly slow down reactions at the aldehyde carbonyl compared to a smaller substituent like a fluorine atom at the same position.
Reactivity of the 3-Chloropropoxy Side Chain
The 3-chloropropoxy side chain offers another site for derivatization and structure-reactivity studies. The chlorine atom is a leaving group, and this part of the molecule can undergo nucleophilic substitution reactions. The reactivity of the C-Cl bond will be influenced by the electronic nature of the benzaldehyde ring system, although this effect is transmitted through several sigma bonds and is therefore likely to be modest.
More significantly, modifications to the side chain itself can alter reactivity. For example, replacing the chlorine with other leaving groups (e.g., bromine, iodine, or a tosylate group) would change the rate of nucleophilic substitution at the propyl chain.
Table 2: Predicted Relative Rates of Nucleophilic Substitution on the Propoxy Chain with a Common Nucleophile (e.g., N₃⁻)
| Leaving Group (LG) | Relative Leaving Group Ability | Predicted Relative Rate (k_rel) |
| -Cl | Good | 1 (Reference) |
| -Br | Better | > 1 |
| -I | Excellent | >> 1 |
| -OTs (Tosylate) | Excellent | >> 1 |
Applications As a Key Intermediate in Complex Molecule Synthesis
Role in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
The molecular architecture of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde makes it an ideal precursor for the construction of pharmacologically active agents. The methoxybenzaldehyde core is a common feature in many bioactive compounds, and the chloropropoxy side chain provides a reactive site for introducing larger, more complex functionalities through nucleophilic substitution reactions.
This compound is a key intermediate in the synthesis of certain kinase inhibitors, most notably Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. In several patented synthetic routes for Gefitinib, a nitrated derivative of the title compound, 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzaldehyde, is utilized. This nitro-intermediate is prepared from isovanillin (B20041) (4-hydroxy-3-methoxybenzaldehyde), where the phenolic hydroxyl group is first alkylated to introduce the 3-chloropropoxy chain, followed by nitration of the aromatic ring. The aldehyde group is then converted through a series of reactions, including reduction and cyclization, to form the core quinazoline (B50416) ring structure of Gefitinib.
The synthesis pathway underscores the importance of the this compound scaffold. The aldehyde functionality is essential for building the heterocyclic quinazoline core, while the chloropropoxy side chain is later displaced by morpholine (B109124) to install the required solubilizing group in the final API molecule.
Table 1: Synthetic Route Overview for Gefitinib Involving the Benzaldehyde (B42025) Intermediate
| Step | Precursor | Key Reaction | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Hydroxy-3-methoxybenzaldehyde | Alkylation with 1-bromo-3-chloropropane (B140262) | This compound |
| 2 | This compound | Nitration | 3-(3-Chloropropoxy)-4-methoxy-6-nitrobenzaldehyde |
| 3 | 3-(3-Chloropropoxy)-4-methoxy-6-nitrobenzaldehyde | Dakin Reaction (Oxidation) | 3-(3-Chloropropoxy)-4-methoxy-6-nitrophenol |
| 4 | 3-(3-Chloropropoxy)-4-methoxy-6-nitrophenol | Reduction of nitro group | 5-Amino-2-(3-chloropropoxy)-4-methoxy-phenol |
| 5 | 5-Amino-2-(3-chloropropoxy)-4-methoxy-phenol | Cyclization with formamide | 6-(3-Chloropropoxy)-7-methoxy-quinazolin-4-one |
| 6 | 6-(3-Chloropropoxy)-7-methoxy-quinazolin-4-one | Chlorination (e.g., with POCl₃) | 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline |
| 7 | 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | Condensation with 3-chloro-4-fluoroaniline | N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine |
This table represents a generalized pathway; specific reagents and conditions may vary between different reported syntheses.
Beyond its specific role in the synthesis of Gefitinib, the structural motif of this compound is valuable in the broader field of antineoplastic (anti-cancer) agent synthesis. Gefitinib itself is a prime example of an antineoplastic agent. The substituted benzaldehyde moiety is a versatile starting point for constructing various heterocyclic systems known to possess anti-cancer activity. The ability to modify both the aldehyde group and the chloropropoxy chain allows for the creation of diverse molecular libraries for screening against various cancer cell lines. Research into other antineoplastic agents has utilized structurally similar precursors, such as 3-nitro-4-methoxybenzaldehyde, to synthesize stilbene (B7821643) derivatives that inhibit tubulin polymerization, a key mechanism for halting cell division in cancerous cells.
This compound is a direct precursor in the synthesis of intermediates for certain central nervous system (CNS) agents, such as the atypical antipsychotic drug Iloperidone. A key intermediate in the production of Iloperidone is 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. newdrugapprovals.orggoogle.comsemanticscholar.org This ethanone (B97240) derivative can be synthesized from this compound. google.com In one patented process, the aldehyde is reacted with a Grignard reagent, such as methyl magnesium iodide, to form the corresponding secondary alcohol, 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanol. google.com This alcohol is then oxidized to yield the target ethanone intermediate. This ethanone is subsequently coupled with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) to form the final Iloperidone molecule. newdrugapprovals.orggoogle.com This synthetic application highlights the utility of the aldehyde group as a handle for carbon-carbon bond formation, enabling the transformation into a ketone moiety required for the final drug structure.
Facilitation of Natural Product Analog Synthesis
While direct use of this compound in the total synthesis of natural product analogs is not extensively documented, its precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin), is a well-known natural product. Vanillin (B372448) is widely employed as a starting material in the synthesis of more complex molecules due to its renewable origin and versatile chemical functionality. researchgate.net By derivatizing natural vanillin to produce this compound, chemists can introduce a flexible and reactive linker, enabling the synthesis of analogs that incorporate the core vanillin structure but are modified for specific biological or material applications. This strategy allows for the creation of novel compounds that are inspired by natural products but possess altered properties.
Emerging Applications in Diverse Chemical Research Fields
Current research predominantly focuses on the application of this compound as an intermediate in pharmaceutical synthesis. Its role is well-defined as a building block for APIs like Gefitinib and Iloperidone. As synthetic methodologies advance, it is plausible that this compound could find utility in other areas. The dual reactivity of the molecule makes it a candidate for the synthesis of novel heterocyclic scaffolds, ligands for catalysis, or probes for chemical biology. However, based on available scientific literature, its primary and most significant application remains firmly rooted in the field of medicinal chemistry as a key intermediate for complex drug molecules.
Table of Compounds Mentioned
| Compound Name |
|---|
| 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol |
| 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone |
| 1-Bromo-3-chloropropane |
| 3-(3-Chloropropoxy)-4-methoxy-6-nitrobenzaldehyde |
| 3-Chloro-4-fluoroaniline |
| 3-Nitro-4-methoxybenzaldehyde |
| This compound |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole |
| Gefitinib |
| Iloperidone |
| Methyl magnesium iodide |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(3-Chloropropoxy)-3-methoxybenzaldehyde, and how are intermediates validated?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 3-chloropropanol reacts with a benzaldehyde derivative (e.g., vanillin derivatives) under basic conditions (e.g., KOH/ethanol) to introduce the chloropropoxy group. Key intermediates, such as 4-benzyloxy-3-methoxybenzaldehyde, are validated using 1H/13C-NMR (e.g., δ 10.72 ppm for aldehyde protons) and FTIR (e.g., 1596 cm⁻¹ for C=O stretching) . Yield optimization (e.g., ~91% in hydrazine condensations) requires monitoring via TLC (dichloromethane eluent) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic peaks?
- Methodology :
- 1H-NMR : Aldehyde proton at δ ~10.7 ppm; methoxy group at δ ~3.84 ppm; chloropropoxy chain protons at δ 4.07–4.34 ppm (triplet/triplet splitting) .
- FTIR : Strong absorbance at ~1700–1680 cm⁻¹ (aldehyde C=O) and ~1250 cm⁻¹ (C-O-C ether stretching) .
- HRMS : Confirm molecular ion [M+H]+ with <1 ppm error (e.g., m/z 334.1553 observed vs. 334.1556 calculated) .
Q. How is purity assessed in pharmaceutical-grade this compound?
- Methodology : HPLC with UV detection (λ = 254–280 nm) and GC-MS are standard. Impurities (e.g., residual 3-chloropropanol) are quantified against reference standards (e.g., USP/EP guidelines) .
Advanced Research Questions
Q. How do crystallographic studies resolve structural ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction reveals dihedral angles (e.g., 76.64° between aromatic planes) and non-covalent interactions (e.g., π-π stacking at 3.72 Å). Disorder in aldehyde groups is modeled with occupancy refinement (e.g., 44.1% vs. 55.9%) . Weak C-H⋯O hydrogen bonds (2.50–2.70 Å) stabilize the lattice .
Q. What contradictions arise in reaction mechanisms involving this aldehyde, and how are they resolved?
- Case Study : Discrepancies in regioselectivity during hydrazone formation (e.g., competing Schiff base vs. cyclization pathways) are resolved via kinetic studies (variable-temperature NMR) and DFT calculations to map transition states .
Q. How does the chloropropoxy chain influence stability under varying pH and temperature?
- Methodology : Accelerated degradation studies (40–60°C, pH 1–13) monitored by LC-MS . Hydrolysis of the ether linkage (t₁/₂ = 12 h at pH 12) is a major pathway. Stabilizers like antioxidants (e.g., BHT) extend shelf life .
Q. What advanced computational methods predict the compound’s reactivity in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
